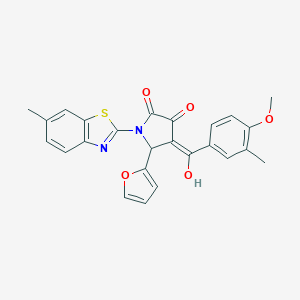![molecular formula C26H28N2O7 B266875 methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is a synthetic derivative of a natural product called FR901469, which is produced by a bacterium called Streptomyces sp. The compound has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for various research applications.
作用機序
The mechanism of action of methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is not fully understood. However, it has been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of various cellular processes. By inhibiting Hsp90, the compound may disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been shown to have various biochemical and physiological effects. In addition to its potential anti-cancer activity, the compound has been shown to have anti-inflammatory effects and may also have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate in lab experiments is its unique structure, which makes it a promising candidate for various research applications. However, the synthesis method for the compound is complex and requires expertise in organic chemistry. Additionally, the compound may have limitations in terms of its solubility and stability, which may impact its use in certain experiments.
将来の方向性
There are several potential future directions for research on methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate. One area of research is in the development of new cancer treatments based on the compound's anti-cancer activity. Additionally, the compound may have potential applications in the treatment of other diseases, such as neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in various research fields.
合成法
The synthesis of methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves several steps, including the condensation of two key intermediates, followed by the addition of several other chemical groups. The synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
Methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been studied for its potential applications in various scientific research fields. One of the primary areas of research is in the field of cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
特性
製品名 |
methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate |
|---|---|
分子式 |
C26H28N2O7 |
分子量 |
480.5 g/mol |
IUPAC名 |
methyl 4-[(3Z)-3-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H28N2O7/c1-33-20-9-7-18(8-10-20)23(29)21-22(17-3-5-19(6-4-17)26(32)34-2)28(25(31)24(21)30)12-11-27-13-15-35-16-14-27/h3-10,22,29H,11-16H2,1-2H3/b23-21- |
InChIキー |
AGZHIRUEZSNZMK-LNVKXUELSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)O |
正規SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![5-[4-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266793.png)
![5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266797.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266799.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266800.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B266804.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B266806.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266810.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266811.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)